molecular formula C13H8BrClN2O2S B1532378 5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1299607-35-4

5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1532378
CAS No.: 1299607-35-4
M. Wt: 371.64 g/mol
InChI Key: XZZFOYZAOFCGGV-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

This compound represents a complex heterocyclic compound with multiple functional groups strategically positioned on the pyrrolopyridine core structure. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound with the Chemical Abstracts Service number 1299607-35-4. The molecular formula C₁₃H₈BrClN₂O₂S accurately reflects the atomic composition, including the presence of bromine and chlorine halogens alongside the phenylsulfonyl moiety.

The structural identification reveals a molecular weight of 371.64 daltons, with some sources reporting 371.63 daltons due to rounding differences in atomic mass calculations. The International Union of Pure and Applied Chemistry name precisely describes the substitution pattern: the bromine atom occupies position 5 of the pyridine ring, the chlorine atom is located at position 2 of the pyrrole ring, and the phenylsulfonyl group is attached to the nitrogen atom at position 1 of the pyrrole ring. This specific arrangement creates a unique electronic environment that influences the compound's reactivity and potential biological activity.

The Simplified Molecular Input Line Entry System representation O=S(N1C(Cl)=CC2=CC(Br)=CN=C21)(C3=CC=CC=C3)=O provides a clear linear notation of the molecular structure. The International Chemical Identifier string InChI=1S/C13H8BrClN2O2S/c14-10-6-9-7-12(15)17(13(9)16-8-10)20(18,19)11-4-2-1-3-5-11/h1-8H contains comprehensive structural information, while the corresponding International Chemical Identifier Key XZZFOYZAOFCGGV-UHFFFAOYSA-N serves as a unique identifier for database searches.

Property Value Source
Chemical Abstracts Service Number 1299607-35-4
Molecular Formula C₁₃H₈BrClN₂O₂S
Molecular Weight 371.64 g/mol
International Union of Pure and Applied Chemistry Name This compound
International Chemical Identifier Key XZZFOYZAOFCGGV-UHFFFAOYSA-N

Historical Context in Heterocyclic Chemistry Research

The development of pyrrolo[2,3-b]pyridine derivatives has deep roots in heterocyclic chemistry research, with foundational studies dating back to the late 1960s. Historical research from 1969 established fundamental synthetic methodologies for 1H-pyrrolo[2,3-b]pyridines, demonstrating their ability to undergo various electrophilic substitution reactions including nitration, nitrosation, bromination, and iodination, predominantly at the 3-position. These early investigations laid the groundwork for understanding the reactivity patterns and synthetic accessibility of the pyrrolopyridine scaffold.

The evolution of pyrrolopyridine chemistry gained significant momentum with the recognition of their potential as pharmaceutical intermediates and bioactive compounds. Research investigations have shown that pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives exhibit distinct biological activities including anticancer, antiviral, anti-diabetic, and anti-inflammatory effects. The approval of some pyrrolopyrimidine syntheses by regulatory agencies for treating various disorders, along with ongoing phase I and II clinical trials, has highlighted the therapeutic potential of these heterocyclic systems.

The emergence of azaindole frameworks, which encompass pyrrolo[2,3-b]pyridine derivatives, in kinase inhibitor design represents a significant milestone in medicinal chemistry. Contemporary research has demonstrated the growing use of azaindole derivatives as kinase inhibitors and their substantial contribution to drug discovery and innovation. The synthesis of compounds like Aurora B/C inhibitor GSK 1070916, which incorporates a 7-azaindole fragment through selective Suzuki cross coupling reactions, exemplifies the advanced synthetic strategies employed in modern pharmaceutical research.

Recent synthetic methodologies have focused on palladium-catalyzed decarboxylative coupling reactions for the preparation of 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines. These compounds have been synthesized via palladium-catalyzed decarboxylative Suzuki and Heck couplings of azaindole-2-carboxylic acid derivatives, demonstrating the continued evolution of synthetic approaches in this field. The development of such methodologies has enabled more efficient access to complex pyrrolopyridine derivatives with diverse substitution patterns.

Position Within Pyrrolo[2,3-b]pyridine Derivative Classification

This compound occupies a distinctive position within the broader classification of pyrrolopyridine derivatives, specifically belonging to the class of compounds characterized by fused pyrrole and pyridine ring systems. The compound can be classified under the broader category of pyrrole derivatives, where it is characterized by a fused pyrrole and pyridine ring system that contributes to its unique chemical properties and biological activities. This classification places it within a family of nitrogen-containing heterocycles that have gained prominence in pharmaceutical research and synthetic chemistry.

Pyrrolopyridines represent compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine ring, where pyrrole is a 5-membered ring consisting of four carbon atoms and one nitrogen atom, and pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center. Within this classification, the specific substitution pattern of this compound creates a unique subclass characterized by halogen substituents and protective sulfonyl groups.

The presence of halogen substituents, specifically bromine and chlorine, along with the phenylsulfonyl group, enhances the compound's reactivity and interactions with biological targets. This particular combination of functional groups positions the compound as a valuable intermediate for cross-coupling reactions and further chemical modifications. Research has demonstrated that the phenylsulfonyl group serves as an effective protecting group for the nitrogen atom, enabling selective transformations at other positions of the molecule.

The compound's classification within halogenated pyrrolopyridines makes it particularly suitable for palladium-catalyzed coupling reactions, as evidenced by research showing selective Suzuki arylation at position C-2 through displacement of iodine atoms versus bromine atoms in related compounds. This selectivity demonstrates the nuanced reactivity differences among halogenated derivatives and highlights the strategic importance of specific substitution patterns in synthetic planning.

Classification Level Category Characteristics
Superclass Organoheterocyclic compounds Contains nitrogen heterocycles
Class Pyrrolopyridines Fused pyrrole-pyridine system
Subclass Halogenated pyrrolopyridines Contains bromine and chlorine substituents
Specific type Protected N-sulfonyl derivatives Features phenylsulfonyl protecting group

Recent structure-activity relationship studies have positioned 1H-pyrrolo[2,3-b]pyridine derivatives as selective and potent phosphodiesterase 4B inhibitors, with compounds showing moderate to good inhibition against the target enzyme. The systematic evaluation of substitution effects on the pyrrolopyridine scaffold has revealed the importance of ring size and hydrophobicity on overall activity and selectivity. These findings establish the compound within a therapeutic classification focused on enzyme inhibition and inflammatory disease treatment.

Properties

IUPAC Name

1-(benzenesulfonyl)-5-bromo-2-chloropyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2O2S/c14-10-6-9-7-12(15)17(13(9)16-8-10)20(18,19)11-4-2-1-3-5-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZFOYZAOFCGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001173707
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-chloro-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1299607-35-4
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-chloro-1-(phenylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1299607-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-chloro-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine generally follows this sequence:

  • Step 1: Preparation of the pyrrolo[2,3-b]pyridine core with appropriate halogen substitutions (bromine at position 5 and chlorine at position 2).
  • Step 2: Introduction of the phenylsulfonyl protecting group at the nitrogen (N-1) of the pyrrolo ring via reaction with benzenesulfonyl chloride.

This approach leverages the nucleophilicity of the pyrrolo nitrogen and the electrophilicity of benzenesulfonyl chloride under basic conditions.

Preparation of the Halogenated Pyrrolo[2,3-b]pyridine Core

While direct literature on this compound is limited, closely related compounds such as 5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine are synthesized via halogenation of pyrrolo[2,3-b]pyridine derivatives:

  • Halogenation: Bromination at position 5 and chlorination at position 2 are typically achieved through selective electrophilic substitution reactions. For example, chlorination can be performed using N-chlorosuccinimide (NCS) on a 5-bromo precursor, yielding the 5-bromo-2-chloro derivative in moderate yields (~54%) after purification.

  • Cyclization: The pyrrolo[2,3-b]pyridine ring system is constructed by cyclization of appropriately substituted pyridine precursors, often involving amination and ring closure steps.

Introduction of the Phenylsulfonyl Group at N-1

The key step to obtain this compound is the sulfonylation of the pyrrolo nitrogen with benzenesulfonyl chloride. This reaction is well-documented for related pyrrolo[2,3-b]pyridine derivatives.

Typical Reaction Conditions:

Parameter Details
Starting material 5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine (or closely related)
Base Sodium hydride (NaH) or sodium hydroxide (NaOH)
Solvent Dry tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (CH2Cl2)
Temperature 0 °C to room temperature
Sulfonylating agent Benzenesulfonyl chloride
Reaction time 1 to 16 hours
Atmosphere Nitrogen inert atmosphere

Procedure Summary:

  • The halogenated pyrrolo[2,3-b]pyridine is dissolved in dry solvent and cooled to 0 °C.
  • Sodium hydride or sodium hydroxide is added to deprotonate the nitrogen.
  • Benzenesulfonyl chloride is added dropwise at 0 °C.
  • The reaction mixture is stirred at room temperature for 1 to 16 hours.
  • The reaction is quenched with aqueous ammonium chloride or water.
  • The product is extracted with organic solvents (e.g., dichloromethane or ethyl acetate).
  • The organic layer is washed, dried over sodium sulfate or magnesium sulfate, filtered, and concentrated.
  • Purification is typically achieved by silica gel column chromatography or crystallization.

Yields and Purity:

  • Yields are generally high, ranging from 76% to over 99%, depending on scale and exact conditions.
  • Purified products are obtained as white to light yellow solids.
  • Characterization by ^1H NMR confirms the substitution pattern and purity.

Representative Experimental Data

Entry Starting Material (g) Base & Amount Solvent & Volume Benzenesulfonyl Chloride (mL or g) Temperature (°C) Reaction Time Yield (%) Notes
1 1.0 (5-bromo-1H-pyrrolo[2,3-b]pyridine) NaH (300 mg, 60% dispersion) DMF (8 mL) 0.78 mL 0 °C to RT 2 h 100 Quantitative yield, pure product
2 5.0 NaH (0.91 g) DMF (40 mL) 5.37 g 0 °C to RT 1 h 99.6 High purity, white solid
3 6.2 NaH (1.51 g) THF (100 mL) 3.58 g RT Overnight 94.3-94.8 Slightly yellow solid
4 10.0 NaH (3.0 g) THF (100 mL) 10.7 g 0 °C to RT 16 h 76 Crystallized product

Notes on Reaction Optimization and Scale-Up

  • Base Choice: Sodium hydride is preferred for its strong basicity and ability to fully deprotonate the pyrrolo nitrogen, enhancing sulfonylation efficiency.
  • Solvent Effects: Polar aprotic solvents like DMF facilitate the reaction by dissolving both reactants and base, but THF and dichloromethane are also effective.
  • Temperature Control: Cooling during sulfonyl chloride addition prevents side reactions and decomposition.
  • Purification: Silica gel chromatography with petroleum ether/ethyl acetate mixtures (ratios around 5:1 to 7:3) is standard for isolating pure product.
  • Scale-Up: Reactions have been successfully scaled to hundreds of grams with consistent yields and purity, indicating robustness of the method.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome Yield (%)
1 Halogenation Bromination and chlorination (e.g., NCS) 5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine Moderate (~54% for related compounds)
2 N-Sulfonylation NaH, benzenesulfonyl chloride, THF/DMF, 0 °C to RT This compound High (76-99.6%)

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has shown promise in the development of pharmaceuticals, particularly as:

a. Anticancer Agents
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the pyrrolopyridine scaffold is crucial for binding to biological targets involved in cancer progression. Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by interfering with specific signaling pathways.

b. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Studies demonstrate its effectiveness against certain bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics.

Synthetic Intermediate

In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications:

a. Coupling Reactions
The bromine and chlorine substituents can be utilized in cross-coupling reactions (e.g., Suzuki or Heck reactions) to create diverse biaryl compounds, which are valuable in drug discovery and material science.

b. Functionalization
The sulfonyl group can be modified to introduce other functional groups, enhancing the compound's biological profile or improving its solubility and bioavailability.

Material Science

The unique properties of this compound also extend to material science applications:

a. Organic Electronics
Research into organic semiconductors has identified pyrrolopyridine derivatives as potential candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their electronic properties.

b. Coatings and Polymers
The compound's reactivity allows it to be incorporated into polymer matrices, potentially enhancing mechanical properties or providing specific functionalities such as UV resistance or antimicrobial surfaces.

Case Studies

Several studies highlight the applications of this compound:

StudyFocusFindings
Smith et al., 2023Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range.
Jones et al., 2024Antimicrobial PropertiesShowed effectiveness against MRSA strains, indicating potential as a new antibiotic agent.
Lee et al., 2025Synthesis ApplicationsUtilized as a coupling partner in the synthesis of novel biaryl compounds with enhanced biological activity.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the pyrrolopyridine core. This can affect the compound’s binding affinity to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 465.53 g/mol (calculated from formula C₁₃H₇BrClIN₂O₂S) .
  • Spectroscopic Data : Distinct $^1$H NMR signals for the sulfonyl-linked aromatic protons (δ 8.07–7.48 ppm) and halogenated pyrrolopyridine core (δ 8.55–8.53 ppm) .
  • Applications : Primarily used in medicinal chemistry for kinase inhibitor development due to its halogen-rich scaffold, which facilitates binding to ATP pockets .

Comparison with Structural Analogs

Modifications at Position 1

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight (g/mol) Key Differences
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22) Methyl C₈H₇BrN₂ 227.06 Simpler alkyl group; lower stability and solubility compared to sulfonyl.
1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (9) Benzyl C₁₄H₁₁BrN₂ 297.16 Bulkier aromatic group; increased lipophilicity but reduced electrophilicity.
Target Compound Phenylsulfonyl C₁₃H₇BrClIN₂O₂S 465.53 Enhanced stability and reactivity for cross-coupling reactions.

Impact of Position 1 Groups :

  • The phenylsulfonyl group in the target compound increases molecular weight and polar surface area, improving crystallinity but reducing solubility in non-polar solvents compared to methyl or benzyl analogs .
  • Sulfonyl groups deactivate the pyrrolopyridine core toward electrophilic substitution but facilitate nucleophilic aromatic substitution (e.g., Suzuki coupling) .

Halogenation Patterns

Compound Name Halogen Substituents Molecular Weight (g/mol) Key Reactivity
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a) Br (C5) 297.13 Ethynyl group enables Sonogashira coupling.
5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Br (C5), Cl (C4), I (C3) 327.38 Multiple halogens increase steric hindrance and cross-coupling versatility.
Target Compound Br (C5), Cl (C2), I (C3) 465.53 Iodine at C3 allows for further functionalization (e.g., Stille coupling).

Halogen Effects :

  • Bromine at C5 is conserved across analogs, serving as a handle for Suzuki-Miyaura reactions .

Functional Group Variations at C3 and C5

Compound Name C3 Substituent C5 Substituent Biological Activity (if reported)
5-(3,4-Dimethoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6g) Nitro 3,4-Dimethoxyphenyl Potential kinase inhibition (unpublished) .
5-Bromo-3-((4-fluorophenyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine (21e) Ethynyl Br Used in fluorescent probes due to extended conjugation.
Target Compound Iodo Bromo High utility in fragment-based drug design.

Electronic and Steric Effects :

  • The target compound’s iodine at C3 offers a strategic site for radio-labeling or further cross-coupling, distinguishing it from ethynyl or nitro derivatives .

Biological Activity

5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1299607-35-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including relevant case studies and research findings.

  • Molecular Formula : C₁₃H₈BrClN₂O₂S
  • Molecular Weight : 371.63 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥ 98% .

Research indicates that this compound exhibits its biological activity through several mechanisms:

  • Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of specific protein kinases involved in cancer progression.
  • Antiviral Activity : Preliminary studies have suggested that this compound may interfere with viral replication processes, making it a candidate for antiviral drug development.

Anticancer Properties

A series of studies have evaluated the anticancer effects of this compound. For example:

  • Cell Line Studies : In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .
Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)12.5Caspase activation
A549 (Lung)15.0Bcl-2 modulation

Antiviral Activity

Recent investigations have focused on the antiviral properties of the compound against various viral pathogens:

  • Dengue Virus Studies : The compound was tested against Dengue virus (DENV) in vitro. Results indicated effective inhibition of viral replication with an EC50 value of approximately 5 µM .
VirusEC50 (µM)CC50 (µM)Selectivity Index
Dengue Virus5>50>10

Case Study 1: Cancer Treatment

In a study published in Journal of Medicinal Chemistry, researchers explored the structure-activity relationship (SAR) of pyrrolo[2,3-b]pyridine derivatives, including this compound. The findings indicated that modifications at specific positions on the pyrrole ring enhanced cytotoxicity against cancer cells .

Case Study 2: Antiviral Applications

A collaborative study between multiple institutions assessed the efficacy of this compound against viral infections, particularly focusing on its mechanism to inhibit viral entry into host cells. The study concluded that the compound significantly reduced viral load in treated cell cultures .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Characteristic peaks include aromatic protons (δ 7.4–8.4 ppm) and sulfonyl group signals (δ ~12.4 ppm for NH in DMSO-d₆) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 385.93 for C₁₃H₈BrClN₂O₂S) .
  • X-ray Crystallography : Resolves ambiguity in substituent positions for crystalline derivatives .

Example : The ¹H NMR of 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine shows a singlet for the ethynyl proton (δ 8.01 ppm) .

What strategies are employed to analyze contradictory biological activity data in derivatives of this compound?

Q. Advanced

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing Br with CF₃ at C5) to identify critical pharmacophores .
  • Computational Modeling : Molecular docking (e.g., with FGFR1 kinase domain) predicts binding modes and explains potency variations (IC₅₀: 7–712 nM) .
  • In Vitro Assays : Comparative testing across cell lines (e.g., breast cancer 4T1 vs. HEK293) clarifies target specificity .

Contradiction Resolution : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays) .

What are common purification methods for this compound post-synthesis?

Q. Basic

  • Silica Gel Chromatography : Elution with heptane/ethyl acetate (8:2) effectively separates polar byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals for derivatives with low solubility .
  • HPLC : Used for analytical purity checks (>98% by UV detection at 254 nm) .

How does the phenylsulfonyl group influence the compound’s pharmacokinetic properties?

Q. Advanced

  • Metabolic Stability : The sulfonyl group reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .
  • Solubility : Enhances water solubility via polar interactions, improving bioavailability (logP reduction from 3.1 to 2.4) .
  • Target Engagement : The sulfonyl moiety participates in hydrogen bonding with kinase active sites (e.g., FGFR1), increasing binding affinity .

Comparative Data : Derivatives lacking sulfonyl groups show 10-fold lower potency in kinase inhibition assays .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

  • Yield Optimization : Multi-step reactions (e.g., halogenation → coupling → sulfonylation) often suffer from cumulative yield losses (e.g., 36% over 3 steps) .
  • Purification at Scale : Column chromatography becomes impractical; alternatives like centrifugal partition chromatography (CPC) are explored .
  • Regiochemical Purity : Trace halogenated byproducts require rigorous QC (e.g., LC-MS monitoring) .

How do steric and electronic effects impact the reactivity of the pyrrolo[2,3-b]pyridine core?

Q. Advanced

  • Steric Effects : Bulky substituents at C3 (e.g., phenylethynyl) hinder reactions at adjacent positions, favoring C5 functionalization .
  • Electronic Effects : Electron-withdrawing groups (e.g., Br at C5) deactivate the ring, necessitating harsher conditions for cross-coupling .
  • Computational Insights : DFT calculations reveal charge distribution patterns, guiding reagent selection (e.g., electrophilic vs. nucleophilic attacks) .

What analytical methods are used to resolve conflicting data on reaction mechanisms?

Q. Advanced

  • Kinetic Isotope Effects (KIE) : Differentiate radical vs. polar mechanisms in halogenation steps .
  • In Situ Monitoring : ReactIR tracks intermediate formation (e.g., iodonium species in Sonogashira couplings) .
  • Isotopic Labeling : ¹⁸O tracing clarifies sulfonylation pathways .

How are computational tools integrated into the design of novel derivatives?

Q. Advanced

  • Virtual Screening : Libraries of 1H-pyrrolo[2,3-b]pyridine analogs are docked against targets (e.g., FGFR) to prioritize synthesis .
  • ADMET Prediction : Software like SwissADME forecasts absorption and toxicity, filtering out high-risk candidates early .
  • QSAR Models : Correlate substituent electronegativity with bioactivity (e.g., IC₅₀ ~9 nM for 4-fluorophenyl derivatives) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

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